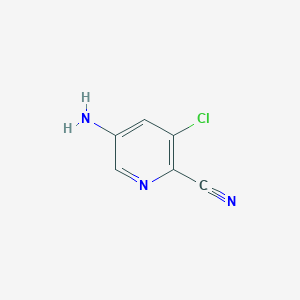

5-Amino-3-chloropicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIBYDQLRIRVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619244 | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-31-1 | |

| Record name | 5-Amino-3-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488713-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-chloropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Properties and Applications of 2-Amino-5-chloropyridine

Core Properties of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] It appears as an off-white to light tan or beige crystalline solid.[1][2][3] While moderately soluble in water, it shows greater solubility in organic solvents like ethanol and methanol.[1]

Physicochemical Data

The fundamental physicochemical properties of 2-Amino-5-chloropyridine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1][3] |

| Molecular Weight | 128.56 g/mol | [2] |

| Melting Point | 134-138 °C | [3][4] |

| Boiling Point | 127-128 °C at 11 mmHg | [5] |

| Appearance | Off-white to light tan crystalline powder | [1][3] |

| CAS Number | 1072-98-6 | [1][2] |

Spectral and Analytical Data

Key identifiers for the characterization of 2-Amino-5-chloropyridine.

| Identifier | Value | Reference |

| InChI | 1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| SMILES | Nc1ccc(Cl)cn1 |

Synthesis Protocols

Several methods for the synthesis of 2-Amino-5-chloropyridine have been reported. The selection of a specific route may depend on factors such as starting material availability, desired scale, and safety considerations.

Oxidative Chlorination of 2-Aminopyridine

This method utilizes 2-aminopyridine as the starting material and employs a combination of hydrochloric acid and sodium hypochlorite to achieve oxidative chlorination.[6]

Experimental Protocol:

-

In a 250 mL three-necked flask, place 0.053 mol (5.00 g) of 2-aminopyridine.[6]

-

Cool the flask in a water bath to 10°C.[6]

-

With continuous stirring, add 0.11 mol of a 13% sodium hypochlorite (NaClO) solution.[6]

-

Slowly add 0.3 mol of 30% hydrochloric acid (HCl) dropwise.[6]

-

Maintain the reaction temperature at 10°C for 2 hours.[6]

-

Raise the temperature to 25°C and continue the reaction for an additional 4 hours.[6]

-

Terminate the reaction by cooling with an ice-water bath to 10°C.[6]

-

Adjust the pH of the reaction mixture and extract the product with dichloroethane.[6]

-

Isolate the 2-amino-5-chloropyridine from the organic extract. This method can achieve a product yield of up to 72%.[6]

Electrochemical Hydrogenation of 5-Chloro-2-nitropyridine

This method involves the electrochemical reduction of 5-chloro-2-nitropyridine.[1]

Experimental Protocol:

-

Dissolve 5.0 g of 5-chloro-2-nitropyridine in 50 mL of ethanol containing 15 mL of 10% sulfuric acid.[1]

-

Place the solution in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[1]

-

Conduct the electrolysis at a constant current density of 100 A/m².[1]

-

After the reaction is complete, dilute the electrolyte solution with water.[1]

-

Extract the product into ether, wash with water, and dry over anhydrous magnesium sulfate.[1]

-

Evaporation of the solvent yields 2-amino-5-chloropyridine with an isolated yield of up to 84%.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of 2-Amino-5-chloropyridine, particularly for its detection as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[7]

HPLC-UV Method for Impurity Detection

A validated HPLC-UV method has been developed for the sensitive detection of 2-amino-5-chloropyridine in the API tenoxicam.[7]

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol.[7]

-

Chromatographic Conditions:

-

Analysis: Inject the sample into the HPLC system and monitor for the peak corresponding to 2-amino-5-chloropyridine. The method has a reported limit of detection (LOD) of 0.015 μg/mL and a limit of quantification (LOQ) of 0.048 μg/mL.[7]

Applications in Organic Synthesis

2-Amino-5-chloropyridine is a versatile building block in organic synthesis, primarily used as an intermediate for pharmaceuticals and agrochemicals.[3] It is a key precursor for drugs such as the hypnotic agents Zopiclone and Zolpidem, the anti-anxiety drug Alpidem, and the agrochemical Clodinafop.[3]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific protocols for 2-amino-5-chloropyridine are not detailed in the provided results, a general methodology for similar aminopyridines can be adapted. This reaction typically involves a palladium catalyst to couple the chloropyridine with a boronic acid.[8][9]

Sandmeyer-Type Reactions

The amino group on the pyridine ring can be converted to a diazonium salt, which is an excellent leaving group (N₂). This allows for its substitution with various nucleophiles, such as halides, in a Sandmeyer reaction.[10][11] This provides a pathway to synthesize a range of substituted pyridines. The reaction is typically catalyzed by copper(I) salts.[10]

Safety and Handling

2-Amino-5-chloropyridine is classified as harmful if swallowed and may cause skin and eye irritation.[2][3][12]

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][12]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[12]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]

-

First Aid (If Swallowed): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

-

Spills: Avoid generating dust. Collect, bind, and pump off spills for proper disposal. Do not let the product enter drains.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[12]

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[12]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.

References

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]

- 5. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]

- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pharmacopoeia.com [pharmacopoeia.com]

In-depth Technical Guide on 5-Amino-3-chloropicolinonitrile: CAS Number and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

While a specific CAS number for 5-Amino-3-chloropicolinonitrile is not consistently reported, it is crucial to reference its core structure for synthesis and application purposes. For related and commercially available compounds, the following information for similar structures can be used as a reference point. For instance, the closely related compound 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile has the CAS number 573762-62-6. Another related compound, 3-Amino-5-chloropyridine, is identified by CAS number 22353-34-0[1].

Table 1: Physicochemical Properties of Structurally Similar Compounds

| Property | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 3-Amino-5-chloropyridine[1] |

| CAS Number | 573762-62-6[2] | 22353-34-0 |

| Molecular Formula | C₇H₄F₃N₃ | C₅H₅ClN₂ |

| Molecular Weight | 187.12 g/mol | 128.56 g/mol |

| Appearance | Not Specified | White to brown powder or crystal |

| Melting Point | Not Specified | 78.0 to 82.0 °C |

| Purity | >98.0% (by GC) | >98.0% (by GC) |

Note: The data for this compound is not provided due to the absence of a confirmed CAS number and associated public data. The provided data for similar compounds is for reference and comparative purposes.

Synthesis and Experimental Protocols

The synthesis of substituted aminopicolinonitriles often involves multi-step reactions. A general approach for the synthesis of a compound like this compound would likely start from a commercially available pyridine derivative.

General Synthetic Pathway:

A plausible synthetic route could involve the chlorination of an aminopicolinonitrile precursor or the cyanation of a chlorinated aminopyridine.

Example Experimental Protocol (Hypothetical, based on related syntheses):

Synthesis of 3-Amino-5-methylpyridine-2-carbonitrile[3]:

This protocol illustrates a common method for introducing a cyano group to a pyridine ring, which can be adapted for the synthesis of this compound.

-

Starting Material: 2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol, 1 eq.).

-

Reagents:

-

Zinc cyanide (Zn(CN)₂) (821 mg, 7 mmol, 1 equiv).

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (405 mg, 0.35 mmol, 0.05 eq.).

-

Anhydrous N,N-dimethylformamide (DMF) (15 mL).

-

-

Procedure:

-

Under an argon atmosphere, dissolve 2-chloro-5-methylpyridin-3-amine in anhydrous DMF in a 20 mL reaction vial.

-

Add zinc cyanide to the solution.

-

Degas the reaction mixture for 10 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

-

Heat the reaction mixture to 105 °C and stir for 20 hours.

-

After the reaction is complete, filter the mixture through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 2/8, v/v) to obtain the final product.

-

Logical Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Applications in Drug Development

Chlorine-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs. The presence of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Substituted aminopyridines and related nitrile compounds serve as important scaffolds and intermediates in the synthesis of various biologically active molecules, including those with potential applications in treating inflammatory diseases and cancer[3][4]. The unique electronic properties conferred by the amino, chloro, and nitrile groups make this compound a valuable building block for creating diverse chemical libraries for drug discovery.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural motifs present in this compound, it could potentially be used to synthesize inhibitors of various kinases or other enzymes where a substituted pyridine ring can interact with the active site.

References

- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 5-Amino-3-chloropicolinonitrile

An In-depth Technical Guide on 2-Amino-5-chloro-3-cyanopyridine

Notice of Alternative Compound

Initial research revealed no specific, publicly available information regarding the discovery, synthesis, or biological activity of "5-Amino-3-chloropicolinonitrile." Consequently, this guide focuses on a closely related and well-documented isomer, 2-Amino-5-chloro-3-cyanopyridine , to provide a comprehensive technical overview in line with the user's core requirements.

Introduction

2-Amino-5-chloro-3-cyanopyridine is a substituted aminopyridine derivative that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of amino, chloro, and cyano functional groups on the pyridine ring imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and drug discovery. This scaffold has been identified in molecules with potential applications as kinase inhibitors, as well as in compounds with anticancer and antimicrobial properties.[1][2][3] The exploration of derivatives of 2-amino-3-cyanopyridine continues to be an active area of research due to the therapeutic potential of this structural motif.[4][5]

Discovery and History

While a singular "discovery" event for 2-Amino-5-chloro-3-cyanopyridine is not prominently documented, its development is intrinsically linked to the broader exploration of 2-amino-3-cyanopyridine derivatives. The synthesis of the parent scaffold, 2-aminopyridine, dates back to the early 20th century. Subsequent research focused on the functionalization of the pyridine ring to modulate its chemical and biological properties. The introduction of a cyano group at the 3-position and various substituents at other positions, including halogens, led to the synthesis of a diverse library of compounds.

The preparation of 2-amino-5-chloropyridine, a key precursor, has been explored through various chlorination methods of 2-aminopyridine.[6][7][8] The development of efficient methods for the synthesis of 2-amino-3-cyanopyridines, often through multi-component reactions, has been a significant focus in organic synthesis, allowing for the generation of complex molecules from simple starting materials.[1][9][10]

Physicochemical Properties

Quantitative data for 2-Amino-5-chloro-3-cyanopyridine and its parent compound, 2-amino-3-cyanopyridine, are summarized below.

| Property | 2-Amino-5-chloro-3-cyanopyridine | 2-Amino-3-cyanopyridine |

| CAS Number | 156361-02-3 | 24517-64-4 |

| Molecular Formula | C₆H₄ClN₃ | C₆H₅N₃ |

| Molecular Weight | 153.57 g/mol | 119.12 g/mol |

| Appearance | Light yellow to cream solid | - |

| Melting Point | 190-198 °C | - |

| IUPAC Name | 6-amino-5-chloronicotinonitrile | 2-aminopyridine-3-carbonitrile |

| InChI Key | XDDIMILABMXHFG-UHFFFAOYSA-N | YYXDQRRDNPRJFL-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through various synthetic strategies, most notably via one-pot multi-component reactions. These methods offer advantages in terms of efficiency, atom economy, and the ability to generate structural diversity.

General One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for the synthesis of the 2-amino-3-cyanopyridine scaffold involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][3][10] This reaction can be performed under conventional heating, microwave irradiation, or with the use of various catalysts.[1][9]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis [1]

-

A dry 25 mL flask is charged with an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

The flask is connected to a reflux condenser and placed in a microwave oven.

-

The reaction mixture is irradiated for 7-9 minutes.

-

After completion, the reaction mixture is cooled and washed with ethanol (2 mL).

-

The crude product is purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

Synthesis of Halogenated 2-Aminopyridine Precursors

The synthesis of 2-Amino-5-chloro-3-cyanopyridine would likely proceed from a chlorinated precursor. The chlorination of 2-aminopyridine is a key step in obtaining such precursors.

Experimental Protocol: Chlorination of 2-Aminopyridine [7]

-

In a 250 mL three-necked flask, 2-aminopyridine (0.053 mol, 5.00 g) is placed in a water bath at 10°C.

-

Under continuous stirring, 0.11 mol of a 13% NaClO solution is added.

-

Subsequently, 0.25 mol of 36% hydrochloric acid is slowly added dropwise.

-

The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C for an additional 4 hours.

-

The reaction is terminated by cooling with ice water to 10°C.

-

The pH of the reaction solution is adjusted to >8 with a 5 mol/L NaOH solution.

-

The resulting precipitate is collected by filtration, washed with deionized water, and the filtrate and washings are extracted with dichloroethane to recover any remaining product.

Biological Activity and Signaling Pathways

Derivatives of 2-amino-3-cyanopyridine have been investigated for a range of biological activities. Their mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways.

IKK-β Inhibition

Certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of IκB kinase β (IKK-β).[1][3] IKK-β is a key enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. Inhibition of IKK-β can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Anticancer and Antimicrobial Activity

The 2-amino-3-cyanopyridine scaffold has been incorporated into molecules exhibiting anticancer and antimicrobial properties.[2][11] The precise mechanisms for these activities are varied and depend on the specific substitutions on the pyridine ring. For anticancer activity, potential mechanisms could involve the inhibition of kinases involved in cell proliferation or the induction of apoptosis. The antimicrobial effects may arise from the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Logical Workflow for Synthesis

The general workflow for the synthesis and characterization of 2-amino-3-cyanopyridine derivatives is outlined below.

Conclusion

2-Amino-5-chloro-3-cyanopyridine, as a representative of the broader class of 2-amino-3-cyanopyridine derivatives, is a valuable synthetic intermediate. The efficient one-pot synthesis methodologies allow for the creation of a wide array of substituted pyridines for biological screening. The demonstrated activities of these compounds, particularly as kinase inhibitors, highlight the importance of this scaffold in the development of new therapeutic agents. Further research into the specific biological targets and mechanisms of action of chlorinated derivatives will be crucial in realizing their full therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]

- 5. ijpsr.com [ijpsr.com]

- 6. Page loading... [guidechem.com]

- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 8. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 9. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]

- 10. oiccpress.com [oiccpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Amino-3-chloropicolinonitrile: Precursors and Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and reagents involved in the preparation of 5-Amino-3-chloropicolinonitrile, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing from readily available starting materials, involving key transformations such as nitration, diazotization, cyanation, chlorination, and reduction. This document outlines detailed experimental protocols and presents quantitative data in a structured format to facilitate laboratory application.

Synthetic Pathway Overview

The synthesis of this compound is strategically designed as a five-step sequence starting from 2-aminopyridine. The logical progression of this synthesis is illustrated in the following diagram.

Caption: Synthetic route to this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step, accompanied by tables summarizing the key reagents and reaction parameters.

Step 1: Synthesis of 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce a nitro group at the 5-position of the pyridine ring.[1][2]

Experimental Protocol:

In a reaction vessel, 18.82 g (0.2 mol) of 2-aminopyridine is dissolved in 75.3 g of 1,2-dichloroethane. The solution is cooled to below 10°C with stirring. A cooled mixture of concentrated sulfuric acid and fuming nitric acid (45.17 g) is added dropwise over 60 minutes, maintaining the temperature below 10°C. The reaction mixture will turn from light yellow to a wine-red color. After the addition is complete, the reaction is stirred for an additional 12 hours. Upon completion, the mixture is cooled to room temperature and washed with water until the pH of the aqueous layer is 5. The organic layer is then separated, and the 1,2-dichloroethane is removed under reduced pressure. The resulting residue is poured into ice water to precipitate a dark yellow solid. The solid is collected by filtration, washed with water, and dried to yield 2-amino-5-nitropyridine.[2]

| Reagent/Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine | [1][2] |

| Nitrating Agent | Conc. H₂SO₄ / Fuming HNO₃ | [1][2] |

| Solvent | 1,2-Dichloroethane | [2] |

| Reaction Temperature | < 10°C (addition), then rt | [2] |

| Reaction Time | 12 hours | [2] |

| Product Yield | 91.67% | [2] |

| Product Purity (HPLC) | 98.66% | [2] |

Step 2: Synthesis of 2-Chloro-5-nitropyridine

The amino group of 2-amino-5-nitropyridine is converted to a chloro group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by displacement with a chloride ion, typically from a copper(I) chloride catalyst.[3][4][5]

Experimental Protocol:

2-Amino-5-nitropyridine is dissolved in dilute sulfuric acid and the solution is cooled to 0-2°C. While maintaining the temperature around 0°C with vigorous stirring, an aqueous solution of sodium nitrite is added dropwise. After the addition is complete, the reaction is stirred for an additional 30 minutes at a temperature around 5°C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product, 2-chloro-5-nitropyridine, is then isolated by filtration and purified.

| Reagent/Parameter | Value | Reference |

| Starting Material | 2-Amino-5-nitropyridine | [6] |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) in acid | [6] |

| Halogen Source/Catalyst | Copper(I) Chloride (CuCl) | [4] |

| Reaction Temperature | 0-5°C (diazotization) | [6] |

| Product Yield | High | - |

Step 3: Synthesis of 5-Nitropicolinonitrile

The chloro group at the 2-position of 2-chloro-5-nitropyridine is displaced by a cyanide group. This cyanation reaction is often carried out using a metal cyanide, such as cuprous cyanide, in a polar aprotic solvent.[7]

Experimental Protocol:

A mixture of 2-chloro-5-nitropyridine and cuprous cyanide in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield 5-nitropicolinonitrile.

| Reagent/Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitropyridine | [7] |

| Cyanating Agent | Cuprous Cyanide (CuCN) | [7] |

| Solvent | Dimethylformamide (DMF) | [7] |

| Reaction Temperature | 120°C | [7] |

| Product Yield | Good | [7] |

Step 4: Synthesis of 3-Chloro-5-nitropicolinonitrile

This step involves the selective chlorination of 5-nitropicolinonitrile at the 3-position. Due to the activating effect of the nitrile group and the deactivating effect of the nitro group, direct chlorination can be challenging and requires specific conditions.

Experimental Protocol:

| Reagent/Parameter | Value | Reference |

| Starting Material | 5-Nitropicolinonitrile | - |

| Chlorinating Agent | e.g., N-Chlorosuccinimide (NCS) | - |

| Solvent | e.g., Acetonitrile, Dichloromethane | - |

| Catalyst | e.g., Radical initiator | - |

| Product Yield | Variable | - |

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group of 3-chloro-5-nitropicolinonitrile to an amino group. This can be achieved using various reducing agents, with common methods including catalytic hydrogenation or reduction with metals in acidic media.[8][9][10][11][12]

Experimental Protocol (General Procedure using Iron/Acetic Acid):

To a solution of 3-chloro-5-nitropicolinonitrile in a mixture of ethanol and acetic acid, iron powder is added portion-wise. The reaction mixture is heated to reflux for a specified period. The progress of the reduction is monitored by TLC. After completion, the reaction mixture is cooled, filtered to remove the iron salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove acetic acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.[10][13]

| Reagent/Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-nitropicolinonitrile | [8] |

| Reducing Agent | Iron powder in Acetic Acid | [10][13] |

| Solvent | Ethanol/Acetic Acid | [10] |

| Reaction Temperature | Reflux | [10] |

| Product Yield | High | [14] |

Alternative Reduction Method using Tin(II) Chloride:

3-chloro-5-nitropicolinonitrile can be dissolved in a suitable solvent like ethanol or ethyl acetate. An acidic solution of tin(II) chloride dihydrate is then added, and the mixture is stirred at room temperature or with gentle heating until the reduction is complete. The product is then isolated by basifying the reaction mixture and extracting with an organic solvent.[9][12]

| Reagent/Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-nitropicolinonitrile | [8] |

| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | [9][12] |

| Solvent | Ethanol / Concentrated HCl | [12] |

| Reaction Temperature | 70°C | [12] |

| Product Yield | Excellent | [12] |

Catalytic Hydrogenation:

The reduction can also be performed by catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.[15][16][17][18][19] This method is often clean and high-yielding.

| Reagent/Parameter | Value | Reference |

| Starting Material | 3-Chloro-5-nitropicolinonitrile | [8] |

| Catalyst | Palladium on Carbon (Pd/C) | [15] |

| Hydrogen Source | H₂ gas | [15][17][18][19] |

| Solvent | e.g., Ethanol, Ethyl Acetate | [17] |

| Reaction Temperature | Room Temperature | [17] |

| Pressure | 1-5 bar | [17] |

| Product Yield | High | [17] |

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety procedures should be followed when handling all chemicals mentioned in this document.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Page loading... [guidechem.com]

- 7. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 8. 3-Chloro-5-nitropicolinonitrile|CAS 488713-30-0 [benchchem.com]

- 9. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 14. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]

- 15. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 16. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 17. pp.bme.hu [pp.bme.hu]

- 18. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US2644842A - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical Properties of 5-Amino-3-chloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Amino-3-chloropicolinonitrile is limited in publicly accessible literature. The following guide is a comprehensive compilation of theoretical properties derived from computational chemistry principles and data from structurally analogous compounds. Experimental protocols are generalized based on established methods for the synthesis and analysis of similar substituted pyridines.

Introduction

This compound is a substituted pyridine derivative featuring an amino group, a chlorine atom, and a nitrile group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine core is a common scaffold in numerous biologically active compounds, and the specific substituents are expected to modulate its physicochemical properties, reactivity, and biological interactions. This document provides a theoretical and practical framework for researchers interested in the synthesis, characterization, and potential applications of this compound.

Theoretical Physicochemical and Spectroscopic Properties

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are estimations based on computational predictions and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₆H₄ClN₃ | --- |

| Molecular Weight | 153.57 g/mol | --- |

| Melting Point | 185-188 °C | Based on 6-Amino-5-chloro-nicotinonitrile[1] |

| LogP | ~1.5 - 2.0 | Estimation based on similar structures |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Estimation based on functional groups |

| pKa (most basic) | ~3-4 (pyridine nitrogen) | General pKa of aminopyridines |

| pKa (most acidic) | ~16-18 (amino group) | General pKa of anilines |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (in DMSO-d₆) | - Aromatic protons (2H, pyridine ring): δ 7.5-8.5 ppm - Amino protons (2H, broad singlet): δ 5.5-6.5 ppm |

| ¹³C NMR (in DMSO-d₆) | - Pyridine carbons: δ 110-160 ppm - Nitrile carbon: δ 115-120 ppm |

| FT-IR (KBr pellet) | - N-H stretch (amino): 3300-3500 cm⁻¹ - C≡N stretch (nitrile): 2220-2240 cm⁻¹ - C=C, C=N stretch (aromatic): 1400-1600 cm⁻¹ - C-Cl stretch: 700-800 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 153/155 (due to ³⁵Cl/³⁷Cl isotopes) - Common fragments: Loss of HCN, loss of Cl |

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on established methods for similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound could involve the chlorination of a 5-aminopicolinonitrile precursor or the amination of a dichloropicolinonitrile. A common method for the synthesis of substituted pyridines is the Hantzsch pyridine synthesis or variations thereof. A more direct approach could be the multi-component reaction of a suitable enaminone with malononitrile and an amine source.

General Protocol for a Multi-Component Synthesis:

-

Reaction Setup: To a round-bottom flask, add a suitable enaminone precursor (1 equivalent), malononitrile (1.1 equivalents), and a suitable ammonium salt (e.g., ammonium acetate, 2 equivalents) in a polar solvent such as ethanol or DMF.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Protocol for Column Chromatography:

-

Adsorbent: Use silica gel as the stationary phase.

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a common mobile phase for purifying substituted pyridines.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto a pre-packed column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Spectroscopic Analysis

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for liquid injection.

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization Workflow

Caption: General workflow for the analytical characterization of the target compound.

Structure-Spectra Correlation

Caption: Correlation between functional groups and expected spectroscopic signals.

Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by its functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The amino group is nucleophilic and can undergo reactions such as acylation and diazotization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, although this is generally less facile on an electron-rich aminopyridine ring.

From a pharmacological perspective, substituted pyridines are known to interact with a wide range of biological targets. The presence of the amino and nitrile groups could facilitate hydrogen bonding and other interactions with protein active sites. Aminopyridine derivatives have been investigated for their potential as kinase inhibitors, ion channel modulators, and ligands for G-protein coupled receptors (GPCRs)[2]. The specific substitution pattern of this compound makes it a candidate for screening against various enzymatic and receptor targets in drug discovery programs. The potential biological activity of this compound would need to be determined through in vitro and in vivo screening assays.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-chloropicolinonitrile and related pyridine derivatives, focusing on their synthesis, physicochemical properties, and potential applications in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] These heterocyclic compounds exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, a substituted pyridine, represents a key building block for the synthesis of novel therapeutic agents. Its unique arrangement of amino, chloro, and cyano groups offers multiple reaction sites for derivatization, enabling the exploration of diverse chemical spaces in drug discovery programs.

Physicochemical Properties

| Property | This compound (Predicted) | 6-Amino-5-chloro-nicotinonitrile[1] | 2-Amino-5-chloropyridine[4] | 2-Amino-5-cyanopyridine[5] |

| Molecular Formula | C₆H₄ClN₃ | C₆H₄ClN₃ | C₅H₅ClN₂ | C₆H₅N₃ |

| Molecular Weight | 153.57 g/mol | 153.57 g/mol | 128.56 g/mol | 119.12 g/mol |

| Appearance | Light yellow to cream solid (predicted) | Light yellow to cream solid | Beige crystalline solid | - |

| Melting Point | - | 190-198 °C | - | - |

| CAS Number | 488713-31-1 | 156361-02-3 | 1072-98-6 | 4214-73-7 |

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry reactions and synthetic routes for analogous pyridine derivatives. The proposed synthesis starts from a commercially available precursor and involves nitration, cyanation, and reduction steps, followed by a key Sandmeyer reaction.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations. They should be optimized for safety and efficiency in a laboratory setting.

Step 1: Nitration of 2-Amino-5-chloropyridine

-

To a stirred solution of 2-amino-5-chloropyridine (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-nitro-5-chloropyridine.

Step 2: Reduction of the Nitro Group

-

Suspend 2-amino-3-nitro-5-chloropyridine (1 eq.) in ethanol.

-

Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Evaporate the solvent under reduced pressure to obtain 2,3-diamino-5-chloropyridine.

Step 3: Diazotization and Sandmeyer Reaction

-

Dissolve 2,3-diamino-5-chloropyridine (1 eq.) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 15-30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in an aqueous solution of sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-amino-5-chloropicolinonitrile.

Step 4: Isomerization to this compound (Hypothetical)

The direct conversion of the 3-amino isomer to the desired 5-amino isomer is not a straightforward reaction and would likely involve a multi-step process such as a Dimroth rearrangement, which is not commonly reported for this specific substrate. A more direct route to the 5-amino isomer would likely involve starting with a precursor that already has the amino group or a precursor to it at the 5-position.

An alternative, more plausible synthetic approach could start from 3-chloro-5-nitropicolinonitrile, followed by reduction of the nitro group.

Potential Biological Activities and Signaling Pathways

While the specific biological targets of this compound have not been extensively studied, the broader class of aminopyridine derivatives has shown significant activity against various biological targets.

Kinase Inhibition

Many aminopyridine and aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[6] For example, aminopyrimidine derivatives have been successfully developed as Tropomyosin receptor kinase (TRK) inhibitors for the treatment of cancers with NTRK gene fusions.[6] The structural features of this compound make it a potential scaffold for the design of inhibitors targeting the ATP-binding site of kinases.

The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors.

Caption: General signaling pathway of kinase inhibition.

Agents for Neglected Tropical Diseases

Aminopyridine derivatives have also shown promise in the development of drugs against neglected tropical diseases caused by protozoan parasites such as Trypanosoma and Leishmania.[2] The aminopyridine scaffold can contribute to reducing lipophilicity and forming additional interactions with biological targets, which are favorable pharmacokinetic properties.[2]

Reactions and Derivatization

The functional groups of this compound provide several avenues for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

N-Acylation/Alkylation of the Amino Group: The amino group can be readily acylated or alkylated to introduce various substituents.

-

Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom can be displaced by various nucleophiles, although this may require activated conditions.

-

Transformation of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

The workflow for generating a chemical library from this compound is depicted below.

Caption: Derivatization workflow for this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data on the compound itself is limited, its structural relationship to a wide range of biologically active pyridine derivatives suggests its utility in medicinal chemistry. The proposed synthetic pathways and potential biological targets outlined in this guide provide a foundation for further research and development in this area. The versatility of its functional groups allows for the creation of diverse chemical libraries, which will be crucial in identifying lead compounds for various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Data of 5-Amino-3-chloropicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the available spectroscopic data for the compound 5-Amino-3-chloropicolinonitrile (CAS RN: 488713-31-1). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: 5-Amino-3-chloropyridine-2-carbonitrile

-

Molecular Formula: C₆H₄ClN₃

-

Molecular Weight: 153.57 g/mol

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.94 | Doublet (d) | 1H | 2.28 | H-6 |

| 7.05 | Doublet (d) | 1H | 2.32 | H-4 |

| 6.77 | Broad Singlet (br s) | 2H | - | -NH₂ |

Note: Data obtained from patent literature, specifically EP2975031, as cited by chemical suppliers.

At present, publicly accessible, experimentally determined ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are limited. Researchers are encouraged to perform these analyses to obtain a complete spectroscopic profile of the compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited ¹H-NMR data are not fully available in the public domain. However, based on the provided information, a general procedure can be outlined.

¹H-NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A dilute solution of this compound in DMSO-d₆ is prepared in a standard 5 mm NMR tube.

-

Data Acquisition: Standard ¹H-NMR acquisition parameters are used. The broad singlet at δ 6.77 ppm is characteristic of amine protons and its broadness is likely due to quadrupole broadening and/or exchange with trace amounts of water in the solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Potential Research Areas for 5-Amino-3-chloropicolinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-chloropicolinonitrile is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural similarity to other biologically active aminopyridines and heterocyclic nitriles suggests several promising avenues for investigation. This technical guide outlines potential research areas, including synthetic methodologies, predicted physicochemical properties, and hypothesized biological activities. Detailed experimental protocols and conceptual frameworks are provided to facilitate further exploration of this molecule.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of an amino group, a chloro substituent, and a nitrile function on a picoline scaffold in this compound suggests a molecule with diverse chemical reactivity and potential for biological interactions. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the amino group is a key pharmacophoric feature. The chlorine atom can influence the electronic properties of the pyridine ring and provide a site for further functionalization. This guide aims to stimulate research into this promising yet underexplored chemical entity.

Physicochemical Properties (Predicted)

| Property | Predicted Value for this compound | 5-Amino-3-(trifluoromethyl)picolinonitrile[1] | 6-Amino-5-chloronicotinonitrile[2] | 2-Amino-5-chloropyridine[3] |

| Molecular Formula | C₆H₄ClN₃ | C₇H₄F₃N₃ | C₆H₄ClN₃ | C₅H₅ClN₂ |

| Molecular Weight ( g/mol ) | 153.57 | 187.12 | 153.57 | 128.56 |

| LogP (predicted) | 1.5 - 2.0 | 1.1 | Not Available | 1.3 |

| Topological Polar Surface Area (Ų) | 64.9 | 62.7 | 64.9 | 38.9 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 | 2 |

| pKa (most basic) | 3.5 - 4.5 (Pyridine N) | Not Available | Not Available | 4.6 (Pyridine N) |

Potential Synthetic Routes

While a specific, optimized synthesis for this compound has not been reported, several routes can be proposed based on established pyridine chemistry. The following section details a plausible synthetic pathway.

Proposed Synthesis from 5-Nitro-3-chloropicolinonitrile

A common strategy for introducing an amino group onto a pyridine ring is through the reduction of a nitro precursor.

Experimental Protocol:

-

Nitration of 3-chloropicolinonitrile: To a solution of 3-chloropicolinonitrile in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C. The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The mixture is poured onto ice, and the precipitated product, 5-nitro-3-chloropicolinonitrile, is filtered, washed with water, and dried.

-

Reduction of the Nitro Group: The 5-nitro-3-chloropicolinonitrile is dissolved in ethanol or methanol. A reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is used to reduce the nitro group to an amine.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Caption: Proposed synthesis of this compound.

Potential Research Areas and Experimental Designs

Based on the structural features of this compound and the known activities of related compounds, several research directions can be envisioned.

Medicinal Chemistry: Kinase Inhibitor Scaffolding

The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region.

Hypothesis: this compound can serve as a scaffold for the development of novel kinase inhibitors.

Experimental Workflow:

-

Virtual Screening: Dock this compound and its virtual derivatives into the ATP-binding sites of various kinase families (e.g., tyrosine kinases, serine/threonine kinases) to identify potential targets.

-

Library Synthesis: Synthesize a focused library of derivatives by modifying the amino group (e.g., through acylation, sulfonylation, or reductive amination) and potentially displacing the chloro group via nucleophilic aromatic substitution.

-

In Vitro Kinase Assays: Screen the synthesized library against a panel of kinases to identify initial hits. Determine IC₅₀ values for the most promising compounds.

-

Structure-Activity Relationship (SAR) Studies: Analyze the SAR to guide the design of more potent and selective inhibitors.

Caption: Workflow for developing kinase inhibitors.

Agrochemical Research: Herbicide and Fungicide Discovery

Many commercial herbicides and fungicides contain nitrogen-containing heterocyclic cores. The combination of substituents on this compound could impart phytotoxic or antifungal properties.

Hypothesis: Derivatives of this compound exhibit herbicidal or fungicidal activity.

Experimental Design:

-

Synthesis of Analogs: Create a small library of derivatives with varied substituents on the amino group and potentially at the chloro position.

-

Herbicidal Screening:

-

Pre-emergence: Treat soil planted with various weed and crop species with the test compounds and observe germination and growth.

-

Post-emergence: Apply the compounds to young plants and assess for signs of phytotoxicity.

-

-

Fungicidal Screening:

-

In Vitro: Test the compounds against a panel of pathogenic fungi (e.g., Fusarium, Botrytis) using agar dilution or microbroth dilution methods to determine the minimum inhibitory concentration (MIC).

-

In Vivo: Apply the compounds to infected plants and evaluate their ability to control disease progression.

-

Materials Science: Precursor for Novel Heterocycles and Polymers

The nitrile and amino groups are versatile handles for constructing more complex heterocyclic systems or for incorporation into polymeric structures.

Hypothesis: this compound can be used as a building block for novel fused heterocyclic systems and functional polymers.

Potential Reactions:

-

Annulation Reactions: The amino and nitrile groups can participate in cyclization reactions with suitable bifunctional reagents to form fused pyrimidines, imidazoles, or triazoles. For instance, reaction with formic acid could lead to the formation of a purine-like system.[4]

-

Polymerization: The amino group can be used as a monomer in condensation polymerization with diacids or diacyl chlorides to form polyamides.

Caption: Potential applications in materials science.

Conclusion

This compound represents a largely unexplored area of chemical space with significant potential. Its structural motifs suggest promising applications in drug discovery, agrochemicals, and materials science. This guide provides a foundational framework for initiating research into this compound, from its synthesis and characterization to the exploration of its biological and material properties. The proposed experimental protocols and workflows are intended to serve as a starting point for researchers to unlock the full potential of this versatile molecule.

References

- 1. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 5-Amino-3-chloropicolinonitrile studies

This suggests that 5-Amino-3-chloropicolinonitrile is likely a novel or sparsely investigated molecule within the scientific community. The following sections, therefore, provide a broader context by summarizing the synthesis and potential biological relevance of structurally related compounds, such as substituted aminopyridines and picolinonitriles, based on the available literature.

General Synthesis of Substituted Aminopicolinonitriles

While a specific protocol for this compound is not available, the synthesis of substituted aminopyridine derivatives, including those with nitrile functionalities, often involves multi-step reaction sequences. A generalized synthetic approach can be inferred from methodologies used for similar heterocyclic compounds.

A common strategy involves the construction of the pyridine ring from acyclic precursors, followed by functional group interconversions to introduce the amino, chloro, and cyano moieties. For instance, the synthesis of multi-substituted pyridines can be achieved from ylidenemalononitriles.[1] Another approach could involve the direct chlorination and amination of a suitable picolinonitrile precursor, although specific reagents and conditions would need to be determined experimentally. The synthesis of various quinoline derivatives, which share the nitrogen-containing aromatic ring structure, often employs transition metal-catalyzed C-H activation and annulation strategies.[2][3]

Potential Biological Significance of Related Structures

The structural motifs present in this compound, namely the aminopyridine and nitrile groups, are found in a variety of biologically active molecules.

-

Aminopyridine Derivatives: This class of compounds exhibits a wide range of pharmacological activities. They are known to function as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, certain aminopyridine derivatives are precursors to drugs with applications in various therapeutic areas.

-

Organohalogens: The presence of a chlorine atom can significantly influence the biological activity of a molecule. Halogenated marine natural products, for instance, have demonstrated antibacterial, antifungal, antiviral, and antitumor activities.[4] The chlorine substituent in this compound could potentially confer similar properties.

-

Nitrile-Containing Compounds: The nitrile group is a common feature in many bioactive compounds and can participate in various biological interactions.

Given the functionalities present in this compound, it could be hypothesized to have potential applications in medicinal chemistry or materials science, warranting future investigation into its synthesis and bioactivity.

Experimental Workflows

Due to the absence of specific studies on this compound, a detailed experimental protocol cannot be provided. However, a generalized workflow for the synthesis and characterization of a novel substituted aminopicolinonitrile is presented below as a logical relationship diagram. This diagram outlines the typical steps a researcher might take to synthesize and evaluate a new compound in this class.

Caption: Generalized workflow for the synthesis and evaluation of a novel substituted picolinonitrile.

Conclusion

References

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 5-Amino-3-chloropicolinonitrile: A Key Intermediate for Pharmaceutical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Amino-3-chloropicolinonitrile, a valuable building block in medicinal chemistry, from 5-Chloro-3-nitropyridine-2-carbonitrile. The primary transformation involves the selective reduction of the nitro group to an amine. This protocol focuses on a robust and widely applicable method using iron powder in an acidic medium. Additionally, alternative methods are discussed, and the significance of the product as an intermediate in the development of kinase inhibitors is highlighted.

Introduction

This compound is a key synthetic intermediate in the pharmaceutical industry. Its structural features, including the aminopyridine core and the nitrile group, make it a versatile scaffold for the development of various therapeutic agents. In particular, this compound serves as a crucial building block for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are of significant interest in oncology and inflammation research. The selective synthesis of this compound is therefore of high importance.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound from 5-Chloro-3-nitropyridine-2-carbonitrile is the reduction of the nitro group. Several methods can achieve this transformation; however, reduction with iron powder in acetic acid is often preferred due to its cost-effectiveness, high chemoselectivity, and operational simplicity.

Experimental Protocol: Iron-Mediated Reduction

This protocol details the procedure for the reduction of 5-Chloro-3-nitropyridine-2-carbonitrile using iron powder in acetic acid.

Materials:

-

5-Chloro-3-nitropyridine-2-carbonitrile

-

Iron powder

-

Glacial Acetic Acid

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-Chloro-3-nitropyridine-2-carbonitrile (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Addition of Iron Powder: To the stirred suspension, add iron powder (5.0 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the excess iron and iron salts.

-

Wash the Celite® pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol.

-

-

Extraction:

-

Dissolve the crude residue in ethyl acetate.

-

Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Quantitative Data

| Parameter | Value |

| Starting Material | 5-Chloro-3-nitropyridine-2-carbonitrile |

| Reducing Agent | Iron Powder |

| Solvent | Acetic Acid |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Purity (post-purification) | >98% |

Alternative Reduction Methods

While the iron/acetic acid method is robust, other reducing agents can also be employed for this transformation. The choice of method may depend on the scale of the reaction and the availability of reagents.

| Reducing Agent | Solvent | Key Considerations |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | Highly selective for nitro group reduction in the presence of nitriles and halogens. The work-up involves neutralization to precipitate tin salts, which can sometimes be tedious to filter. |

| Catalytic Hydrogenation (H₂) | Methanol or Ethanol | Requires a suitable catalyst such as Raney® Nickel to avoid dehalogenation that can occur with Palladium on carbon (Pd/C). Requires specialized hydrogenation equipment. |

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The amino group provides a key attachment point for building more complex molecular architectures, while the chloro and nitrile substituents can be further functionalized or can participate in key binding interactions with the target protein.

For instance, substituted aminopyridines and picolinonitriles are core structures in a variety of potent and selective kinase inhibitors, including those targeting Src kinase and Checkpoint Kinase 1 (CHK1). The this compound scaffold allows for the introduction of diverse substituents at the 5-amino position, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Visualizing the Synthesis and Application

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Context

The product, this compound, is a building block for kinase inhibitors. The diagram below shows a simplified signaling pathway where a kinase inhibitor might act.

Caption: Role of kinase inhibitors in a signaling pathway.

Application Notes and Protocols for the One-Pot Synthesis of 5-Amino-3-chloropicolinonitrile Derivatives

Introduction

Conceptual One-Pot Synthetic Strategy

A plausible one-pot strategy for the synthesis of 5-Amino-3-chloropicolinonitrile derivatives could involve a multi-component reaction to construct the core aminopicolinonitrile scaffold, followed by a subsequent in-situ chlorination and amination. This approach aims to maximize efficiency by reducing the number of intermediate purification steps, thereby saving time and resources.

A potential starting point could be the reaction of a suitable aldehyde, malononitrile, and an ammonia source in the presence of a catalyst to form a 2-amino-6-substituted-picolinonitrile derivative. This could then be followed by selective chlorination at the 3-position and subsequent amination at the 5-position. The choice of catalysts and reaction conditions is critical to control the selectivity of these transformations.

Data Presentation: Reaction Conditions for Analogous One-Pot Syntheses

The following table summarizes reaction conditions and yields for the one-pot synthesis of various aminonitrile derivatives, which can serve as a basis for optimizing the synthesis of this compound derivatives.

| Compound Class | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 5-Amino-7-aryl-7,8-dihydro-[1][2][3]triazolo[4,3-a]-pyrimidine-6-carbonitriles | 3-Amino-1,2,4-triazole, Malononitrile, Aromatic Aldehyde | 20 mol% NaOH / Ethanol | 1-2 | Good | [2][4] |

| N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | Acetic Acid / Ethanol | 3 | up to 90 | [5] |

| 5-Amino-bispyrazole-4-carbonitriles | Pyrazolecarbaldehyde, Hydrazines, Malononitrile | Fe3O4@SiO2@vanillin@thioglycolic acid / Neat | - | - | [3] |

| Methoxybenzo[h]quinoline-3-carbonitrile derivatives | Aromatic Aldehydes, Malononitrile, 1-Tetralone, Ammonium Acetate | Acetic Acid / Toluene | 5 | - | [6] |

| 8,9-disubstituted-6,9-dihydro-1H-purin-6-one derivatives | Aminomalononitrile tosylate, Trimethyl orthoacetate, α-Amino acids | Microwave Irradiation | 0.03 | 85-95 | [7] |

| Di- and trisubstituted 1,3,5-triazine derivatives | Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Cu(I) supported on resin / DMF | - | - | [8] |

Experimental Protocols

The following are detailed experimental protocols for key transformations that are relevant to the proposed one-pot synthesis. These are based on methodologies reported for analogous chemical systems.

Protocol 1: General Procedure for Three-Component One-Pot Synthesis of Aminonitrile Derivatives

This protocol is adapted from the synthesis of 5-amino-7-aryl-7,8-dihydro-[1][2][3] triazolo[4,3-a]-pyrimidine-6-carbonitriles.[2][4]

-

Reaction Setup: To a mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an amino-heterocycle (e.g., 3-amino-1,2,4-triazole, 1 mmol) in ethanol (10 mL), add the catalyst (e.g., 20 mol% NaOH).

-

Reaction Conditions: The reaction mixture is then refluxed for 1–2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting solid is collected by filtration and washed with cold ethanol (10 mL). The crude product can be further purified by crystallization from ethanol to afford the desired product.

Protocol 2: Nickel-Catalyzed Amination of Aryl Chlorides

This protocol is based on the nickel-catalyzed amination of aryl chlorides and can be conceptually applied for the amination step in the synthesis of the target compounds.[1]

-

Catalyst Preparation (if applicable): In a glovebox, prepare the active nickel catalyst, for example, by reducing a Ni(II) precursor. Alternatively, an air-stable Ni(II) complex can be used directly.

-

Reaction Setup: In a reaction vessel, combine the chloro-substituted picolinonitrile derivative (1 mmol), an ammonia source (e.g., ammonia or an ammonium salt), a suitable nickel catalyst (e.g., a bisphosphine-ligated nickel complex, 2 mol%), and a solvent under an inert atmosphere.

-